![molecular formula C10H19NO2 B2661594 (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid CAS No. 2378490-70-9](/img/structure/B2661594.png)
(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid
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Description
(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid, also known as MPAC, is an important compound in the field of organic chemistry. It is a piperidine derivative that has a wide range of applications in scientific research. MPAC is a chiral molecule, which means that it has two enantiomers that are mirror images of each other. The (2S,5S) enantiomer is the most commonly used form of MPAC in research.
Scientific Research Applications
Chiral Building Block for Piperidine-Related Alkaloids :
- A study explored the synthesis of piperidine-related alkaloids using a C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester. This compound was synthesized by desymmetrizing a related compound, indicating its potential as a building block for synthesizing piperidine-related alkaloids (Takahata et al., 2002).
Synthesis of Piperidine Derivatives :
- Research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines, including a process based on oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, highlighted the potential for creating diverse piperidine derivatives (Boto et al., 2001).
Hydrogen Bonding in Proton-Transfer Compounds :
- A study on the hydrogen bonding in proton-transfer compounds involving 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperidine, offered insights into the hydrogen-bonding patterns and structural features of these compounds (Smith et al., 2011).
N-Heterocyclic Organic Compounds in Coloring of Anodized Aluminum :
- Piperidinecarboxylic acids were used as additives in the electrolytic coloring of anodized aluminum. Their influence on color intensity and uniformity was investigated, showing the significance of their structure on the coloring process (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Potent and Selective Carboxylic Acid-Based Inhibitors :
- A novel series of carboxylic acids containing substituted piperidine were synthesized and tested for their ability to inhibit selected matrix metalloproteinases, demonstrating their potential as potent inhibitors (Pikul et al., 2001).
Conformational Analysis of Piperidine Derivatives :
- The conformational analysis of 5-piperidinevaleric acid and its derivatives, including their hydrogen halides, was conducted using MO calculations, X-ray diffraction, and FTIR spectroscopy. This provided insights into the stability and structure of these compounds (Szafran et al., 1999).
properties
IUPAC Name |
(2S,5S)-5-(2-methylpropyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVUFCOSRXNLO-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC[C@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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